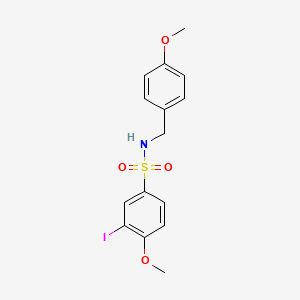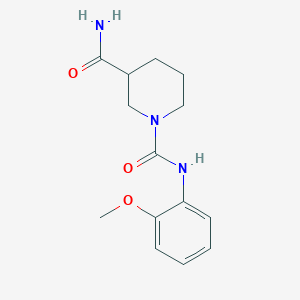![molecular formula C19H21IN2O B4227632 3-iodo-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4227632.png)
3-iodo-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide
Overview
Description
3-iodo-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anti-cancer properties.
Scientific Research Applications
3-iodo-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Mechanism of Action
The exact mechanism of action of 3-iodo-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide is not fully understood. However, it has been shown to bind to the sigma-1 receptor, which is a transmembrane protein involved in various cellular processes such as calcium signaling, ion channel regulation, and cell survival. Binding to the sigma-1 receptor has been shown to modulate various signaling pathways, including the ERK/MAPK pathway and the PI3K/Akt pathway, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-iodo-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to exhibit analgesic and anti-inflammatory properties by modulating the release of neurotransmitters such as dopamine and serotonin. In addition, 3-iodo-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-iodo-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for more precise and targeted modulation of cellular pathways. However, one of the limitations of using 3-iodo-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-iodo-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide. One direction is to further elucidate its mechanism of action and the signaling pathways involved in its biological effects. Another direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and autoimmune diseases. Additionally, the development of more water-soluble analogs of 3-iodo-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide could improve its pharmacokinetic properties and increase its potential for clinical use.
properties
IUPAC Name |
3-iodo-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O/c1-14-5-2-3-12-22(14)18-10-8-17(9-11-18)21-19(23)15-6-4-7-16(20)13-15/h4,6-11,13-14H,2-3,5,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVJSOKWLINUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4227553.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(trichloroacetyl)piperazine](/img/structure/B4227582.png)
![1-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4227591.png)
![ethyl 4-(2,5-dioxo-3-{4-[4-(2-thienylcarbonyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoate](/img/structure/B4227593.png)
![1,3-dimethyl-5-[(propylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4227606.png)
![3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B4227609.png)


![2-fluoro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4227628.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4227634.png)


![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-fluorobenzamide](/img/structure/B4227649.png)